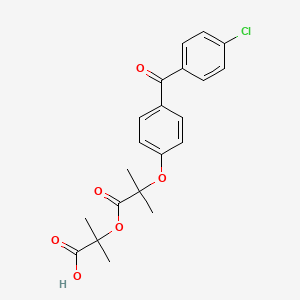

FenofibricAcid1-Carboxyl-1-methylethylEster

Description

Properties

IUPAC Name |

2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSZPQHMJDXVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fenofibric Acid and its Ester Derivatives

This guide provides a comprehensive technical overview of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, and a detailed examination of a specific derivative, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. This document is intended for researchers, chemists, and drug development professionals engaged in the study of dyslipidemia and the pharmacology of fibrates.

Introduction: The Central Role of Fenofibric Acid

Fenofibric acid is the pharmacologically active molecule responsible for the lipid-modifying effects attributed to the prodrug fenofibrate.[1][2] As a member of the fibric acid derivative class, its primary therapeutic action is to reduce levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[3][4] These effects are crucial in managing conditions such as primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia.[4][5]

Due to certain physicochemical properties of fenofibric acid, such as high hydrophilicity, which can lead to poor absorption, various prodrug strategies have been developed to enhance its solubility, bioavailability, and patient convenience.[3] The most well-known of these is fenofibrate, the isopropyl ester of fenofibric acid.[6][7] This guide will delve into the core chemical structure of fenofibric acid before providing a specific analysis of the less common but structurally significant "1-Carboxyl-1-methylethyl Ester" derivative.

Part 1: Core Chemical Identity and Structure

A thorough understanding of any pharmaceutical agent begins with its fundamental chemical identity. The properties and activity of fenofibric acid and its derivatives are dictated by their molecular architecture.

Fenofibric Acid: The Active Moiety

Fenofibric acid is the active metabolite to which fenofibrate is rapidly hydrolyzed by esterases in the body.[2] Its systematic IUPAC name is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.[3][8]

Chemical Structure of Fenofibric Acid:

Caption: Chemical structure of Fenofibric Acid.

Table 1: Core Identifiers for Fenofibric Acid

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | [3] |

| CAS Number | 42017-89-0 | [3][9] |

| Molecular Formula | C₁₇H₁₅ClO₄ | [3][10] |

| Molecular Weight | 318.75 g/mol | [1][10] |

| SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |[3] |

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: A Specific Derivative

While fenofibrate is the most common ester prodrug, other derivatives exist, often synthesized for research purposes or identified as impurities. The specific topic of this guide, "Fenofibric Acid 1-Carboxyl-1-methylethyl Ester," is one such compound.

Its formal chemical name is 2-(2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyloxy)-2-methylpropanoic acid .[11] This structure is formed by creating an ester linkage between the carboxylic acid group of fenofibric acid and the hydroxyl group of 2-hydroxy-2-methylpropanoic acid.

Chemical Structure of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester:

Caption: Structure of the specified ester derivative.

Table 2: Identifiers for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 2-(2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyloxy)-2-methylpropanoic acid | [11] |

| CAS Number | 1797121-54-0 | [11][] |

| Molecular Formula | C₂₁H₂₁ClO₆ | [11][] |

| Molecular Weight | 404.85 g/mol |[11][] |

Part 2: Synthesis and Physicochemical Properties

The synthesis of fenofibric acid and its esters involves well-established organic chemistry principles. Understanding these pathways is critical for process optimization, impurity profiling, and the development of new derivatives.

Synthesis Protocols

Protocol 1: Synthesis of Fenofibric Acid

A common laboratory-scale synthesis involves the reaction of 4-chloro-4'-hydroxybenzophenone with a haloform and a strong base in a suitable solvent like acetone, followed by hydrolysis.[13]

-

Step 1: Alkylation. 4-chloro-4'-hydroxybenzophenone is deprotonated with sodium hydroxide in acetone.

-

Step 2: Reaction. Chloroform (or another haloform) is added, which reacts to form a dichlorocarbene intermediate that subsequently alkylates the phenoxide.

-

Step 3: Hydrolysis. The resulting ester intermediate is hydrolyzed under basic conditions (e.g., NaOH or KOH) followed by acidic workup to yield the final fenofibric acid product.[1][14]

Protocol 2: Synthesis of Fenofibrate (Isopropyl Ester)

Fenofibrate is typically synthesized by the esterification of fenofibric acid.[7]

-

Step 1: Salt Formation. Fenofibric acid is reacted with an inorganic base (e.g., potassium carbonate) to form its corresponding metal salt.[15]

-

Step 2: Esterification. The fenofibric acid salt is then reacted with an isopropyl halide, such as 2-bromopropane, in a solvent system (e.g., DMSO and an alkyl acetate) to yield fenofibrate.[15]

Protocol 3: Conceptual Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester

Based on standard esterification chemistry, this derivative would be synthesized by reacting fenofibric acid with a protected form of 2-hydroxy-2-methylpropanoic acid, followed by deprotection. A more direct route involves using a coupling agent.

-

Step 1: Activation. Fenofibric acid's carboxyl group is activated using a coupling agent (e.g., DCC, EDC).

-

Step 2: Coupling. The activated acid is reacted with 2-hydroxy-2-methylpropanoic acid. The hydroxyl group of the latter attacks the activated carboxyl group of the former, forming the ester bond.

-

Step 3: Purification. The final product is purified using standard techniques like column chromatography.

Comparative Physicochemical Properties

The esterification of fenofibric acid significantly alters its physical properties, which in turn affects its formulation and pharmacokinetic profile.

Table 3: Comparison of Physicochemical Properties

| Property | Fenofibric Acid | Fenofibrate | Fenofibric Acid Ester Derivative |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₅ClO₄ | C₂₀H₂₁ClO₄ | C₂₁H₂₁ClO₆ |

| Molecular Weight | 318.75 g/mol | 360.83 g/mol | 404.85 g/mol |

| Appearance | White to off-white powder/crystal | White solid | Data not available |

| Solubility | Insoluble in water; solubility increases with pH | Practically insoluble in water | Expected to have low water solubility |

| LogP (XLogP3) | 3.9 | 5.2 | Not available (predicted to be high) |

| Key Functional Groups | Carboxylic Acid, Ketone, Ether | Isopropyl Ester, Ketone, Ether | Carboxylic Acid, Ester, Ketone, Ether |

The conversion of the carboxylic acid in fenofibric acid to an isopropyl ester in fenofibrate increases the molecule's lipophilicity (as indicated by the higher LogP value), which is a key factor in the design of this prodrug to improve absorption.[14] The 1-Carboxyl-1-methylethyl Ester derivative is unique in that it contains both an ester linkage and a free carboxylic acid, giving it a hybrid character.

Part 3: Mechanism of Action and Metabolism

The therapeutic effects of all fenofibrate-related compounds are mediated by the same active metabolite: fenofibric acid.

Pharmacological Target: PPARα

Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][5] PPARα is a nuclear transcription factor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[6]

Mechanism Workflow:

Caption: PPARα activation pathway by Fenofibric Acid.

Causality of Action:

-

Activation: Upon binding fenofibric acid, the PPARα receptor undergoes a conformational change.

-

Heterodimerization: Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Transcriptional Regulation: This binding modulates the transcription of genes that control lipid metabolism. Key effects include:

-

Increased Lipoprotein Lipase (LPL) synthesis: LPL is the primary enzyme that hydrolyzes triglycerides in circulating lipoproteins (chylomicrons and VLDL), leading to their clearance.[6]

-

Decreased Apolipoprotein C-III (ApoC-III) synthesis: ApoC-III is an inhibitor of LPL. By reducing its expression, fenofibric acid further enhances LPL activity.[6]

-

Increased Apolipoprotein A-I and A-II synthesis: These are the major protein components of HDL, and their increased expression contributes to higher HDL levels and enhanced reverse cholesterol transport.[6]

-

Metabolic Pathway

The metabolic fate of fenofibrate prodrugs is a critical aspect of their pharmacology.

-

Hydrolysis: Any ester prodrug of fenofibric acid, including fenofibrate and the 1-Carboxyl-1-methylethyl Ester, is expected to be rapidly hydrolyzed by plasma and tissue esterases to release the active fenofibric acid.[2]

-

Glucuronidation: Following its release, fenofibric acid is primarily eliminated via conjugation with glucuronic acid in the liver. This water-soluble glucuronide conjugate is then excreted mainly in the urine.[5][16]

-

Renal Excretion: The majority of the administered dose is eliminated by the kidneys as fenofibric acid and its glucuronide conjugate.[6][17] The elimination half-life of fenofibric acid is approximately 20 hours.[6][16]

Conclusion

Fenofibric acid stands as the central active component in its therapeutic class, exerting potent lipid-modifying effects through the activation of the PPARα nuclear receptor. The development of ester prodrugs, such as the well-known fenofibrate and more complex derivatives like Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, represents a key chemical strategy to overcome the formulation and bioavailability challenges of the parent acid. A deep understanding of the structure, synthesis, and metabolic pathways of these compounds is essential for the drug development professionals aiming to refine existing therapies and discover novel agents for the management of dyslipidemia.

References

-

Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Fenofibrate. (2023, March 13). In StatPearls. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Fenofibrate | C20H21ClO4 | CID 3339 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Fenofibrate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 24, 2026, from [Link]

-

Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019). Journal of the Brazilian Chemical Society, 30(9), 1957-1966. Retrieved January 24, 2026, from [Link]

-

FENOFIBRIC ACID. (n.d.). precisionFDA. Retrieved January 24, 2026, from [Link]

-

Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoic acid); (b) fenofibrate... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Rath, N. P., Haq, W., & Balendiran, G. K. (2005). Fenofibric acid. Acta crystallographica. Section C, Crystal structure communications, 61(Pt 2), o81–o84. Retrieved January 24, 2026, from [Link]

-

(PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019, July 23). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Fenofibrate. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Fenofibrate and Derivatives (Professional Patient Advice). (n.d.). Drugs.com. Retrieved January 24, 2026, from [Link]

-

FENOFIBRATE 1-CARBOXYL 1-METHYLETHYL ESTER/FENOFIBRIC ACID RC-II. (n.d.). Allmpus. Retrieved January 24, 2026, from [Link]

- Method of synthesizing fenofibrate. (2013). Google Patents.

-

Miller, D. B., & Spence, J. D. (1998). Clinical pharmacokinetics of fibric acid derivatives (fibrates). Clinical pharmacokinetics, 34(2), 155–162. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). Der Pharma Chemica, 7(10), 259-265. Retrieved January 24, 2026, from [Link]

Sources

- 1. Fenofibric acid | 42017-89-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fenofibrate - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fenofibric Acid | 42017-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. GSRS [precision.fda.gov]

- 11. allmpus.com [allmpus.com]

- 13. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 14. scielo.br [scielo.br]

- 15. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 16. Fenofibrate and Derivatives (Professional Patient Advice) - Drugs.com [drugs.com]

- 17. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester

This guide provides a comprehensive overview of the synthetic pathway for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a significant derivative in the landscape of fibric acid chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical transformations, mechanistic underpinnings, and practical laboratory protocols. Our focus extends beyond procedural steps to elucidate the scientific rationale driving methodological choices, ensuring a robust and reproducible synthesis.

Introduction: The Chemical Context and Rationale

Fenofibrate, a widely prescribed lipid-regulating agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] The therapeutic efficacy of fenofibric acid has spurred extensive research into its derivatives to enhance bioavailability and pharmacokinetic profiles. Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also known by its IUPAC name 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid, is one such derivative.[] The synthesis of this molecule is a multi-step process that begins with the construction of the core fenofibric acid structure, followed by a strategic esterification.

Core Synthesis Pathway: From Precursors to Fenofibric Acid

The synthesis of fenofibric acid is a well-established process, typically commencing with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride. This foundational reaction is followed by ether cleavage and subsequent alkylation to yield the fenofibric acid backbone.

Step 1: Synthesis of (4-chlorophenyl)(4-hydroxyphenyl)methanone

The initial step involves the aluminum chloride-catalyzed Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride. The choice of a Lewis acid like AlCl₃ is critical for activating the acyl chloride, thereby facilitating electrophilic aromatic substitution on the electron-rich anisole ring. The reaction is typically performed in a non-polar solvent such as toluene at a controlled temperature to manage reactivity and minimize side-product formation. Subsequent demethylation of the resulting methoxy group is necessary to yield the phenolic hydroxyl group, which is crucial for the next stage of the synthesis.

Step 2: Synthesis of Fenofibric Acid

The phenolic intermediate, (4-chlorophenyl)(4-hydroxyphenyl)methanone, is then subjected to an alkylation reaction. A common method involves reaction with isopropyl 2-bromo-2-methylpropanoate in the presence of a base like potassium carbonate.[1][3] This Williamson ether synthesis variant forms the ether linkage and the isopropyl ester of fenofibric acid (fenofibrate). The fenofibrate is then hydrolyzed under basic conditions, typically using sodium hydroxide, to yield fenofibric acid.[1][4]

An alternative, more direct route to fenofibric acid from 4-chloro-4'-hydroxybenzophenone involves a condensation reaction with chloroform and acetone in the presence of a strong base.[5] This method can be advantageous in terms of atom economy and step-count.

The Crucial Esterification: Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester

The final and defining step in the synthesis is the esterification of fenofibric acid to introduce the 1-carboxyl-1-methylethyl ester moiety. This transformation is key to modulating the physicochemical properties of the parent molecule.

Reaction Mechanism and Reagents

The synthesis of the target molecule from fenofibric acid involves an esterification reaction. A plausible and documented approach involves the reaction of fenofibric acid with 2-bromo-2-methylpropionic acid.[4] This is followed by a subsequent reaction to form the final ester. The overall process can be conceptualized as the formation of an anhydride-like intermediate or direct esterification catalyzed by appropriate reagents.

A detailed protocol for a similar diester impurity provides valuable insight into this transformation.[4] In this procedure, fenofibric acid is reacted with 2-bromo-2-methylpropionic acid, followed by esterification with isopropyl bromide under basic conditions.[4] This suggests a two-step approach where the carboxyl group of fenofibric acid is first coupled with the bromo-acid, followed by the final ester formation.

Experimental Protocols

Protocol 1: Synthesis of Fenofibric Acid

-

Preparation of (4-chlorophenyl)(4-hydroxyphenyl)methanone: To a stirred solution of anisole in dry toluene at 0°C under an inert atmosphere, slowly add aluminum chloride.[3]

-

Add 4-chlorobenzoyl chloride dropwise to the reaction mixture.[1]

-

After the addition is complete, slowly warm the mixture to reflux and maintain for 1.5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction and quench carefully with ice-cold water.

-

Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

-

Alkylation and Hydrolysis: Dissolve the obtained (4-chlorophenyl)(4-hydroxyphenyl)methanone in a suitable solvent like 2-butanone and add a base such as sodium hydroxide.[1]

-

Heat the mixture to reflux for 1 hour, then add isopropyl 2-bromo-2-methylpropanoate.[1]

-

Continue refluxing for 8 hours until the reaction is complete, as monitored by TLC.[1]

-

Add a solution of 1 M NaOH and reflux for an additional 4 hours to hydrolyze the ester.[1]

-

After cooling, partition the mixture between water and an organic solvent (e.g., CH₂Cl₂).[1]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

-

Recrystallize the crude product from acetone to obtain pure fenofibric acid.[1]

Protocol 2: Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester

-

Esterification: To a stirred solution of fenofibric acid in acetonitrile, add potassium carbonate.[4]

-

Add 2-bromo-2-methylpropionic acid to the mixture and stir at room temperature.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue using column chromatography to yield the final product.

Data Presentation and Characterization

The successful synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester must be confirmed through rigorous analytical characterization.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the benzophenone core, the methyl protons of the isobutyrate moieties, and the acidic proton of the terminal carboxyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₂₁H₂₁ClO₆ (404.85 g/mol ).[] |

| Infrared (IR) Spectroscopy | Strong carbonyl stretching frequencies for the ketone and two ester groups, as well as a broad O-H stretch for the carboxylic acid. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will be specific to the chosen column and mobile phase. |

Visualization of the Synthesis Pathway

Caption: Synthetic route to Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.

Conclusion

The synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is a strategic multi-step process that leverages fundamental organic reactions. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to achieving a high yield and purity of the final product. This guide provides a foundational framework for researchers to approach this synthesis with confidence, encouraging further exploration and optimization of the described methodologies.

References

-

Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]

-

Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]

-

(PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]

- CN103360240B - Preparation method of high purity fenofibric acid.

-

Fenofibrate | C20H21ClO4. PubChem. [Link]

Sources

An In-depth Technical Guide to the Formation Mechanism of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a known process-related impurity in the synthesis of the lipid-lowering agent, Fenofibrate. This document is intended for researchers, scientists, and professionals in drug development and quality control. It elucidates the underlying chemical principles, reaction pathways, and experimental considerations for the formation of this diester impurity. The guide includes detailed reaction mechanisms, experimental protocols for its synthesis, and visual diagrams to facilitate a deeper understanding of this critical aspect of Fenofibrate production.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs), the control and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Fenofibrate, an isopropyl ester of fenofibric acid, is a widely prescribed medication for treating hypercholesterolemia and hypertriglyceridemia.[1][2] During its synthesis, various process-related impurities can arise from side reactions, unreacted starting materials, or degradation.[3] One such critical impurity is Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also identified as Fenofibrate Impurity 4 or Impurity C in the United States Pharmacopeia (USP).[4][5]

This guide focuses specifically on the formation mechanism of this diester impurity, providing a detailed scientific narrative grounded in established chemical principles. Understanding the genesis of this impurity is crucial for optimizing the synthesis of Fenofibrate to minimize its formation and for the development of robust analytical methods for its detection and quantification.

Chemical Identity and Context of Formation

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is chemically named 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid.[4][6] It is characterized as a diester derivative of fenofibric acid.

The formation of this impurity is intrinsically linked to the synthetic pathways employed for the production of Fenofibrate. A common and economically viable route to Fenofibrate involves the esterification of fenofibric acid with an isopropylating agent.[3] It is within this chemical environment that the conditions for the formation of the diester impurity can arise.

The Mechanistic Pathway: A Stepwise Elucidation

The formation of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is best understood as a sequential esterification process. The primary precursor is fenofibric acid, the active metabolite of Fenofibrate.[7] The synthesis of this impurity can be described in a two-step sequence.[5]

Step 1: Formation of the Mono-ester Intermediate

The initial and rate-determining step is the esterification of fenofibric acid with a suitable reagent that provides the 1-carboxyl-1-methylethyl moiety. A common laboratory-scale synthesis utilizes 2-bromo-2-methylpropionic acid in the presence of a base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetonitrile.[5]

The mechanism of this step is a nucleophilic substitution reaction.

-

Deprotonation of Fenofibric Acid: The base, potassium carbonate, deprotonates the carboxylic acid group of fenofibric acid, forming a carboxylate anion. This deprotonation is crucial as it significantly enhances the nucleophilicity of the carboxyl group.

-

Nucleophilic Attack: The resulting fenofibric acid carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromo-2-methylpropionic acid that is bonded to the bromine atom.

-

Displacement of the Leaving Group: This nucleophilic attack proceeds via an Sₙ2-like mechanism, leading to the displacement of the bromide ion, a good leaving group. The result is the formation of an ester linkage, yielding the mono-ester intermediate.

Caption: Mechanism of the initial esterification of fenofibric acid.

Step 2: Subsequent Esterification (in the context of Fenofibrate Synthesis)

While the above describes the targeted synthesis of the impurity, in the context of Fenofibrate production, the formation of the diester is often an unintended side reaction. If unreacted fenofibric acid or the mono-ester intermediate is present during the main esterification step to produce Fenofibrate (i.e., reaction with an isopropylating agent), further reaction can occur.

However, the more direct route to this impurity during Fenofibrate synthesis involves the reaction of two molecules of fenofibric acid with a linking agent or the reaction of fenofibric acid with a precursor that can form the diester. The previously described two-step synthesis from fenofibric acid and 2-bromo-2-methylpropionic acid followed by isopropylation provides a clear pathway for its deliberate synthesis for use as an analytical standard.[5]

The crucial insight for process chemists is that any synthetic strategy for Fenofibrate that involves the esterification of fenofibric acid must consider the potential for side reactions leading to this and other ester-related impurities. The choice of reagents, reaction conditions (temperature, solvent, and base), and purification methods are all critical in controlling the impurity profile of the final API.

Experimental Protocol for the Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (Impurity C)

The following is a representative, step-by-step methodology for the synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, based on described synthetic routes for fenofibrate impurities.[5] This protocol is intended for research and analytical standard preparation purposes.

Materials:

-

Fenofibric acid

-

2-Bromo-2-methylpropionic acid

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: To a stirred solution of fenofibric acid (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).

-

Addition of Alkylating Agent: To this suspension, add 2-bromo-2-methylpropionic acid (1.1 - 1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the progress by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure diester.

Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Characterization

The successful synthesis and purification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester should be confirmed with analytical data.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzophenone moiety, the gem-dimethyl protons of both isobutyrate moieties, and the absence of the carboxylic acid proton of fenofibric acid. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone groups, as well as the aromatic and aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₁H₂₁ClO₆ (M.W. 404.85 g/mol ).[4] |

| HPLC | A single major peak with a retention time distinct from that of fenofibric acid and Fenofibrate, confirming its purity. |

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.

Caption: Workflow for the synthesis and purification of the target diester.

Conclusion and Future Perspectives

A thorough understanding of the formation mechanism of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is essential for the development of robust and well-controlled manufacturing processes for Fenofibrate. The nucleophilic substitution reaction between the carboxylate of fenofibric acid and an appropriate alkylating agent is the key mechanistic step. By carefully controlling reaction stoichiometry, the choice of base and solvent, and reaction temperature, the formation of this and other process-related impurities can be minimized.

Future work in this area could involve kinetic studies to further elucidate the reaction rates of the competing esterification reactions and the development of novel purification techniques for the efficient removal of this impurity. The availability of a well-characterized analytical standard for this diester, synthesized via the protocols outlined herein, is a critical component of these ongoing quality control and process optimization efforts.

References

- Synthesis and characterization of potential impurities in Fenofibr

- (PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions.

- Fenofibr

- US8445715B2 - Method of synthesizing fenofibrate.

- CAS 1797121-54-0 Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. BOC Sciences.

- Fenofibric Acid 1-Carboxyl-1-methylethyl Ester | CAS No- 1797121-54-0. Simson Pharma Limited.

- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO.

- Fenofibric Acid: Package Insert / Prescribing Info / MOA. Drugs.com.

- FENOFIBRATE 1-CARBOXYL 1-METHYLETHYL ESTER/FENOFIBRIC ACID RC-II. Allmpus.

- Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace.

- The biochemical pharmacology of fenofibr

- Fenofibrate but not fenofibric acid inhibits 11beta-hydroxysteroid dehydrogenase 1 in C2C12 myotubes. PubMed.

- Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC.

- Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC.

- Fenofibric acid synthesis. ChemicalBook.

- CN103360240B - Preparation method of high purity fenofibric acid.

- Fenofibric acid (oral route). Mayo Clinic.

- LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation P

- A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7915247B1 - Methods of use of fenofibric acid - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

- 6. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]

- 7. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation Pathway of Fenofibrate: A Deep Dive into the Formation of Key Impurities

For Immediate Release

This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the degradation pathways of fenofibrate. With full editorial control, this document moves beyond a rigid structure to deliver a nuanced, scientifically grounded narrative on the formation of its principal impurities. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for understanding and controlling the stability of this widely used pharmaceutical agent.

Introduction: The Chemical Landscape of Fenofibrate

Fenofibrate, chemically known as propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, is a fibric acid derivative and a prodrug.[1][2] Its therapeutic efficacy as a lipid-lowering agent is realized after its in-vivo hydrolysis to the active metabolite, fenofibric acid.[1][3] The stability of the fenofibrate molecule is a critical quality attribute, as degradation can lead to the formation of impurities that may impact its safety and efficacy. This guide will elucidate the primary degradation pathways of fenofibrate, with a focus on the formation of its major degradation products.

The molecular structure of fenofibrate, featuring an isopropyl ester, an ether linkage, and a benzophenone core, presents several potential sites for chemical degradation.[4] Understanding the lability of these functional groups under various stress conditions is paramount for developing stable formulations and robust analytical methods.

The Primary Degradation Pathway: Hydrolysis to Fenofibric Acid

The most prevalent degradation pathway for fenofibrate is the hydrolysis of its isopropyl ester group, leading to the formation of fenofibric acid.[3] This reaction can be catalyzed by both acidic and basic conditions.

Alkaline-Mediated Hydrolysis

Fenofibrate is particularly susceptible to degradation in alkaline environments.[4] The presence of a hydroxide ion facilitates a nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of fenofibric acid and isopropanol.

Experimental Protocol: Alkaline-Induced Degradation of Fenofibrate

-

Preparation of Fenofibrate Solution: Dissolve a known quantity of fenofibrate in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution.

-

Stress Condition: Add a specific volume of a sodium hydroxide solution (e.g., 0.1 M or 1 M) to an aliquot of the fenofibrate stock solution.[4][5]

-

Incubation: The mixture is then typically stirred at an elevated temperature (e.g., 70-84°C) for a defined period (e.g., 30 minutes to 3 hours).[4]

-

Neutralization and Extraction: After the incubation period, the reaction is quenched by neutralizing the solution with an acid, such as hydrochloric acid. The resulting fenofibric acid can then be extracted using an appropriate organic solvent.[5]

-

Analysis: The degradation product is identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

The resulting degradation product, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is commonly referred to as fenofibric acid or Fenofibrate Impurity B.[5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester hydrolysis of fenofibrate also proceeds, albeit generally at a slower rate than in alkaline conditions.[4] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In the presence of an alcoholic solvent such as methanol under acidic stress, a transesterification reaction can occur, leading to the formation of the corresponding methyl ester of fenofibric acid. This product is identified as methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate, also known as Fenofibrate Impurity D.[5]

Oxidative Degradation of Fenofibrate

Forced degradation studies have shown that fenofibrate is also susceptible to oxidative stress. The exact mechanisms and resulting degradation products can be complex and are dependent on the oxidizing agent used. However, studies have identified smaller molecular weight impurities, such as 4-hydroxy benzoic acid and benzoic acid, under oxidative conditions.[4] The formation of these products suggests the cleavage of the ether bond and further degradation of the aromatic rings.

Experimental Protocol: Oxidative-Induced Degradation of Fenofibrate

-

Preparation of Fenofibrate Solution: Prepare a solution of fenofibrate in a suitable solvent.

-

Stress Condition: Introduce an oxidizing agent, such as hydrogen peroxide, to the fenofibrate solution.

-

Incubation: The reaction mixture is typically incubated at a controlled temperature for a specified duration.

-

Analysis: The degradation products are separated and identified using chromatographic and spectroscopic techniques.

Photodegradation of Fenofibrate

Exposure to light, particularly ultraviolet radiation, can also induce the degradation of fenofibrate. While fenofibrate itself shows some stability, its active metabolite, fenofibric acid, has been reported to undergo photodegradation in aqueous solutions.[4] The specific photolytic degradation pathways and the resulting photoproducts require further detailed characterization.

Summary of Key Degradation Products

The following table summarizes the key degradation products of fenofibrate identified under various stress conditions.

| Impurity Name/Designation | Chemical Name | Formation Condition |

| Fenofibric Acid (Impurity B) | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | Alkaline and Acidic Hydrolysis |

| Fenofibric Acid Methyl Ester (Impurity D) | methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate | Acidic Hydrolysis in Methanol |

| 4-Hydroxy Benzoic Acid | 4-Hydroxybenzoic acid | Oxidative Degradation |

| Benzoic Acid | Benzoic acid | Oxidative Degradation |

| Isopropyl Acetate | Isopropyl acetate | Hydrolysis |

Mechanistic Diagrams

The following diagrams illustrate the primary degradation pathways of fenofibrate.

Caption: Simplified Oxidative Degradation Pathway of Fenofibrate.

Conclusion: Implications for Drug Development and Quality Control

A thorough understanding of the fenofibrate degradation pathways is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. The primary degradation route via hydrolysis to fenofibric acid underscores the importance of controlling pH and moisture content during manufacturing and storage. The potential for transesterification in the presence of alcohols necessitates careful consideration of solvent selection in formulation and analytical processes. Furthermore, the identification of oxidative and photolytic degradation pathways highlights the need for appropriate packaging and protection from light.

By implementing robust analytical methods for the detection and quantification of these impurities, and by designing formulations that mitigate these degradation pathways, pharmaceutical scientists can ensure the delivery of a stable and effective product to patients.

References

-

Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Available at: [Link]

-

Mulgund, S. V., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Journal of Chromatographic Science, 53(2), 159-166. Available at: [Link]

-

Salama, F. M., et al. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 4(10), 547-557. Available at: [Link]

-

Salama, F. M., et al. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace, 4(10). Available at: [Link]

-

Mulgund, S. V., et al. (2016). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Current Pharmaceutical Analysis, 12(3), 235-242. Available at: [Link]

-

Salama, F. M., et al. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Fenofibrate. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]

-

Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of cardiology, 62(15), 35J-42J. Available at: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of fenofibrate?. Retrieved from [Link]

- Lhiaubet-Vallet, V., et al. (2004). Photodegradation of fenofibric acid in aqueous medium. Journal of pharmaceutical and biomedical analysis, 35(4), 841-847.

-

Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Request PDF. Available at: [Link]

- Ryoo, S. W., et al. (2016). Fenofibrate formulation. Google Patents.

-

Li, Y., et al. (2022). Fenofibrate (FEN) attenuated fatty acid oxidation and metabolism induced by Pb. ResearchGate. Available at: [Link]

- Chen, Y., et al. (2019). Fenofibrate crystalline form and manufacturing method thereof. Google Patents.

-

Guivarc'h, P. H., et al. (2004). (a) Chemical structure of fenofibrate and fenofibric acid; (b) Comparison of fenofibrate formulations. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (Fenofibrate Impurity)

CAS Number: 1797121-54-0 Synonyms: Fenofibrate Impurity 4, Fenofibrate Related Compound C (USP), Fenofibrate EP Impurity G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a known process-related impurity of the widely used lipid-lowering agent, Fenofibrate. This document delves into the chemical identity, synthesis and formation, analytical characterization, and the regulatory context of this specific diester impurity, offering valuable insights for researchers and professionals involved in the development, manufacturing, and quality control of Fenofibrate.

Chemical Identity and Physicochemical Properties

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is structurally a diester of fenofibric acid. Its formation is of significant interest in the manufacturing of Fenofibrate as it represents a potential process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁ClO₆ | [1] |

| Molecular Weight | 404.85 g/mol | [1] |

| IUPAC Name | 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | [1] |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [1] |

It is crucial to differentiate this impurity from the active metabolite of Fenofibrate, which is Fenofibric Acid. Fenofibrate itself is a prodrug that undergoes hydrolysis in the body to form the pharmacologically active fenofibric acid[2].

Synthesis and Formation Pathway

The formation of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is primarily associated with the synthesis of Fenofibrate. It is considered a process-related impurity, and its presence in the final drug substance is indicative of side reactions occurring during the manufacturing process.

One reported synthesis of this diester impurity involves a two-step process starting from fenofibric acid[3]:

-

Esterification of Fenofibric Acid: The first step involves the esterification of fenofibric acid with 2-bromo-2-methylpropionic acid.

-

Second Esterification: This is followed by a subsequent esterification using isopropyl bromide under basic conditions to yield the final diester impurity[3].

Caption: Synthesis pathway of the diester impurity from fenofibric acid.

Understanding this formation pathway is critical for developing control strategies during the synthesis of Fenofibrate to minimize the generation of this impurity.

Analytical Characterization and Control

The detection and quantification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester in Fenofibrate drug substance and product are essential for quality control. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for the separation and quantification of Fenofibrate and its related compounds, including the diester impurity. Several HPLC methods have been developed that can resolve Fenofibrate from its known and unknown impurities.

A typical HPLC system for the analysis of Fenofibrate impurities may consist of:

-

Column: Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) or equivalent C18 column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and an acid modifier like trifluoroacetic acid.

-

Detector: UV detector set at a wavelength of approximately 280 nm.

The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity for the quantification of all specified impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and characterization of impurities. A ¹H NMR spectrum of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester would provide characteristic signals for the protons of the fenofibric acid backbone and the additional 1-carboxyl-1-methylethyl ester group. While a specific spectrum for this impurity is not publicly available, its structure can be confirmed by comparing the NMR data of the isolated impurity with that of the parent drug and starting materials. An NMR instrument with a field strength of 400 MHz or greater is often required for the analysis of related compounds in fenofibrate raw materials[4].

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern of impurities. The mass spectrum of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester would show a molecular ion peak corresponding to its molecular weight of 404.85 g/mol , along with characteristic fragment ions that can help in its structural confirmation.

Caption: A typical analytical workflow for the control of impurities in Fenofibrate.

Regulatory Perspective and Pharmacopeial Standards

The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities worldwide. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for APIs that include tests and acceptance criteria for related substances.

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is listed as Fenofibrate Related Compound C in the USP and Fenofibrate EP Impurity G in the European Pharmacopoeia. While the specific limits are subject to the current versions of these pharmacopeias, the control of such impurities is mandatory for the release of the drug substance.

The toxicological data for this specific impurity is not extensively available in the public domain. In the absence of specific toxicity data, the control of such process-related impurities is typically based on the principles outlined in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. These guidelines provide a framework for the qualification of impurities based on their levels in clinical trial materials or through toxicological studies if they exceed certain thresholds.

Conclusion

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is a critical process-related impurity in the manufacturing of Fenofibrate. A thorough understanding of its chemical properties, formation pathways, and analytical control is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This technical guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of robust analytical methods and stringent quality control measures in the pharmaceutical industry. Continued research into the potential biological activity and toxicological profile of this and other fenofibrate-related compounds will further enhance the overall safety profile of this important therapeutic agent.

References

-

A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). Pharmaceutical Methods. Retrieved January 25, 2026, from [Link]

- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.

-

Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved January 25, 2026, from [Link]

- El-Gindy, A., et al. (1999). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 1-11.

- Fathy, S. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343.

-

National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

- El-Gindy, A., et al. (1999). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 1-11.

-

GLP Pharma Standards. (n.d.). Fenofibrate USP Related Compound C | CAS No- 217636-48-1. Retrieved January 25, 2026, from [Link]

-

EDQM. (n.d.). FENOFIBRATE IMPURITY G CRS. CRS catalogue. Retrieved January 25, 2026, from [Link]

-

SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 217636-48-1| Product Name : Fenofibrate - Impurity G. Retrieved January 25, 2026, from [Link]

-

Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G. Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Fenofibrate Impurities

Abstract

Fenofibrate, a widely prescribed fibric acid derivative, effectively modulates lipid profiles primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. The safety and efficacy of any pharmaceutical agent are intrinsically linked not only to the active pharmaceutical ingredient (API) but also to the impurities present from synthesis, degradation, or storage. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of the biological activity of fenofibrate impurities. We delve into the known activities of key impurities, the causality behind essential experimental evaluations, and provide detailed, field-proven protocols for assessing PPARα activation and general cytotoxicity.

Introduction: The Critical Role of Impurity Profiling in Drug Safety

Fenofibrate is a cornerstone in the management of dyslipidemia, reducing triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).[1][2] Its therapeutic effects are mediated by fenofibric acid, which acts as a potent agonist for PPARα, a nuclear receptor that governs the transcription of genes involved in lipid metabolism and inflammation.[3][4]

The synthesis and storage of fenofibrate can lead to the formation of various related substances and degradation products.[3][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate strict control over these impurities.[6][7][8] Any impurity present above a specified threshold must be identified, and its potential biological activity and toxicity must be evaluated to ensure patient safety.[7] This process, known as impurity qualification, is a critical component of drug development and manufacturing.

This guide will explore the landscape of known fenofibrate impurities, with a focus on understanding their potential to elicit biological responses, either by mimicking the pharmacological action of the parent drug or by introducing off-target toxicity.

The Fenofibrate Impurity Landscape

Impurities in fenofibrate can be broadly categorized as process-related (from starting materials or side-reactions) and degradation products.[3][5] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities that require monitoring.[1][9]

Fenofibric Acid (Impurity B): The Active Metabolite

The most significant and well-characterized impurity is fenofibric acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid), designated as Impurity B in the EP.[1][10] Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to form fenofibric acid, which is the pharmacologically active entity.[3][11]

-

Biological Activity: Fenofibric acid is a potent PPARα agonist, and its activity is responsible for the therapeutic effects of fenofibrate.[12] Some studies indicate that it can also activate PPARγ and PPARδ, though to a lesser extent.[13] Its primary action involves upregulating genes for fatty acid oxidation and lipoprotein lipase, while downregulating apolipoprotein C-III, leading to enhanced clearance of triglyceride-rich lipoproteins.[3][4]

-

Toxicological Profile: As the active form of the drug, its safety profile is well-established through extensive clinical use of fenofibrate. However, a safety data sheet for the isolated compound notes it as harmful if swallowed.[10] The primary toxicities associated with high systemic exposure are consistent with those of fenofibrate, including a risk of myopathy and hepatotoxicity.[14]

Other Key Pharmacopoeial Impurities

Beyond fenofibric acid, several other impurities are specified. While their synthesis for use as analytical reference standards is documented, comprehensive public data on their biological activities are scarce.[1][15][16][17] The evaluation of their potential for biological activity is therefore a critical exercise in risk assessment.

| Impurity Name (EP/USP Designation) | Chemical Name | Structure | Rationale for Biological Evaluation |

| Impurity A | (4-Chlorophenyl)(4-hydroxyphenyl)methanone |  | A key starting material for fenofibrate synthesis.[1] Its benzophenone core is structurally distinct from fenofibric acid but could interact with various biological targets. Its phenolic hydroxyl group could also be reactive. |

| Impurity C | (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one |  | Lacks the carboxylic acid and isopropyl ester groups of the active moiety.[15] However, the core ether-ketone structure remains, necessitating an evaluation for off-target effects or unexpected toxicity. |

| Impurity D | Fenofibric Acid Methyl Ester |  | Structurally very similar to fenofibrate, with a methyl ester instead of an isopropyl ester.[1] It is plausible that this compound could be hydrolyzed in a similar manner to fenofibrate to yield active fenofibric acid, thus potentially contributing to the overall pharmacological effect. |

| Impurity E | Fenofibric Acid Ethyl Ester |  | Similar to Impurity D, this ethyl ester could act as a prodrug for fenofibric acid.[16][17] Its rate of hydrolysis and subsequent activity would need to be quantified to understand its impact. |

Note: Placeholder images are used for structures.

Experimental Evaluation of Biological Activity

To qualify an impurity, a logical, tiered approach to testing is required. The primary questions to address are:

-

Does the impurity share the same mechanism of action as the parent drug (i.e., PPARα agonism)?

-

Does the impurity exhibit any general cytotoxicity at relevant concentrations?

Answering these questions provides a foundational understanding of the impurity's risk profile.

Assessing On-Target Activity: PPARα Activation Assay

The primary pharmacological action of fenofibrate is mediated through PPARα. Therefore, it is crucial to determine if an impurity can also activate this receptor. A cell-based reporter gene assay is the gold standard for this evaluation.

Causality Behind the Experimental Choice: This assay directly measures the functional consequence of a compound binding to and activating the PPARα receptor. It uses an engineered cell line that expresses the human PPARα receptor and a luciferase reporter gene linked to a PPARα-responsive promoter. An increase in luciferase activity is a direct and sensitive measure of receptor activation.[18] This is a more informative approach than a simple binding assay, as it confirms not just interaction but functional activation, distinguishing agonists from antagonists or inert binders.

Caption: Workflow for PPARα Reporter Gene Assay.

This protocol is adapted from commercially available assay kits (e.g., INDIGO Biosciences).[18][19]

-

Cell Handling:

-

Rapidly thaw cryopreserved Human PPARα Reporter Cells in a 37°C water bath.

-

Immediately transfer the cell suspension to Cell Recovery Medium (CRM).

-

Dispense 200 µL of the cell suspension into each well of the provided 96-well assay plate.

-

-

Pre-incubation:

-

Place the plate in a humidified 37°C, 5% CO₂ incubator for 4-6 hours to allow for cell attachment.

-

-

Preparation of Treatment Media:

-

Prepare a range of concentrations for each test impurity, fenofibric acid (positive control), and fenofibrate in Compound Screening Medium (CSM). A typical concentration range would be from 1 nM to 100 µM.

-

Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Treatment:

-

After the pre-incubation, carefully discard the CRM from all wells.

-

Add 200 µL of the prepared treatment media to the corresponding wells.

-

-

Incubation:

-

Return the plate to the incubator for 22-24 hours.

-

-

Luminescence Detection:

-

Prepare the Luciferase Detection Reagent (LDR) according to the manufacturer's instructions.

-

Discard the treatment media from the wells.

-

Add 100 µL of LDR to each well.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence as Relative Light Units (RLU) using a plate-reading luminometer.

-

Calculate the fold-activation for each concentration relative to the vehicle control.

-

Plot the fold-activation against the log of the compound concentration and perform a non-linear regression to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

-

Assessing Off-Target Effects: Cytotoxicity Assays

Cytotoxicity assays are essential to determine if an impurity can cause cell damage or death, a critical safety endpoint.[20][21] A common and robust method is the Lactate Dehydrogenase (LDH) release assay.

Causality Behind the Experimental Choice: LDH is a stable cytosolic enzyme present in most cell types.[22] When the plasma membrane of a cell is compromised (a hallmark of necrosis or late-stage apoptosis), LDH is released into the culture medium.[21] Measuring the amount of LDH in the supernatant provides a direct, quantitative measure of cell lysis and cytotoxicity.[23] This assay is preferred for initial screening due to its simplicity, reliability, and non-radioactive nature. It directly measures membrane integrity, a fundamental aspect of cell health.

Caption: Workflow for LDH Cytotoxicity Assay.

This protocol is based on commercially available kits (e.g., from Thermo Fisher Scientific, Sigma-Aldrich).[22][24]

-

Cell Plating:

-

Seed a suitable cell line (e.g., HepG2 human liver cancer cells, as the liver is a primary site of fenofibrate action) into a 96-well flat-bottom plate at an appropriate density.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Preparation of Controls and Test Articles:

-

Spontaneous LDH Release Control: Wells with cells treated only with culture medium.

-

Maximum LDH Release Control (High Control): Wells with cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the assay endpoint.

-

Test Wells: Wells with cells treated with various concentrations of the fenofibrate impurities.

-

Vehicle Control: Wells with cells treated with the same vehicle concentration as the test articles.

-

-

Cell Treatment:

-

Add the test compounds and controls to the appropriate wells.

-

Incubate the plate for a duration relevant to potential exposure (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

-

Assay Procedure:

-

Centrifuge the assay plate at 600 x g for 10 minutes to pellet the cells and any debris.[24]

-

Carefully transfer 10-50 µL of the supernatant from each well to a fresh, optically clear 96-well plate.

-

Prepare the LDH Reaction Mixture according to the kit manufacturer's protocol (typically a mixture of a substrate and a catalyst/dye solution).

-

Add 100 µL of the LDH Reaction Mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 10 µL of Stop Solution to each well to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance (from cell-free medium) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

-

Plot the % cytotoxicity against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% cytotoxicity).

-

Interpretation and Next Steps

The data generated from these assays provide a clear, actionable biological profile for each impurity.

-

If an impurity shows significant PPARα agonism (e.g., EC₅₀ within one or two orders of magnitude of fenofibric acid): It may contribute to the overall pharmacological effect of the drug. Its potency relative to fenofibric acid should be considered when setting specification limits.

-

If an impurity shows no PPARα agonism but significant cytotoxicity (e.g., low µM IC₅₀): It represents a potential safety risk. Its acceptance criteria in the final drug product must be set well below the level at which toxicity is observed. Further toxicological evaluation may be warranted, as guided by ICH M7 for mutagenic impurities.[25]

-

If an impurity shows neither PPARα agonism nor cytotoxicity at high concentrations: It is likely to be of low toxicological concern, and standard ICH qualification thresholds can be applied.[6]

Conclusion

The biological evaluation of impurities is a non-negotiable aspect of modern drug development, grounded in scientific rationale and regulatory necessity. For fenofibrate, the primary active metabolite, fenofibric acid, is also a principal impurity and its biological activity is well understood. However, for other process-related and degradation impurities, a lack of public data necessitates a structured, scientific investigation. The PPARα reporter gene assay and the LDH cytotoxicity assay represent the foundational experiments in this process. They provide direct, functional data on both on-target and potential off-target activities, enabling drug developers to make informed decisions, set appropriate specifications, and ultimately ensure the safety and efficacy of the final pharmaceutical product.

References

-

Patil, R., Patil, S., Joshi, P., & Jadhav, V. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]

-

National Center for Biotechnology Information. (n.d.). Fenofibrate. In PubChem Compound Database. Retrieved from [Link]

-

El-Gindy, A., Emara, S., & Mesbah, M. K. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 5, 1117-1131. [Link]

-

Salama, F. M., et al. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]

-

Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Retrieved from [Link]

-

Claria, J., et al. (2020). PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice. Kidney International, 98(4), 934-948. [Link]

-

United States Pharmacopeial Convention. (2013). Fenofibrate Tablets. USP-NF. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fenofibrate impurity B Safety Data Sheet. [Link]

-

European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]

-

Paukkeri, E. R., et al. (2012). Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. World Journal of Gastroenterology, 18(29), 3845–3853. [Link]

-

SynZeal. (n.d.). Fenofibrate EP Impurity E. Retrieved from [Link]

-

J-STAGE. (2017). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin. [Link]

-

Koda, R. T. (1990). The biochemical pharmacology of fenofibrate. Cardiology, 77(Suppl 4), 27-36. [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. [Link]

-

INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Assay System. [Link]

-

INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

-

SynZeal. (n.d.). Fenofibrate EP Impurity C. Retrieved from [Link]

-

Blane, G. F. (1987). Safety of fenofibrate--US and worldwide experience. Cardiology, 74(Suppl 1), 55-63. [Link]

-

Koda, R. T. (1989). The Biochemical Pharmacology of Fenofibrate. Practical Cardiology, 15(1), 1-12. [Link]

-

AIFA. (2022). Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

-

Tanaka, T., et al. (2023). Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro. Oncology Reports, 50(1), 123. [Link]

-

Pharmaffiliates. (n.d.). Fenofibrate - Impurity C (Freebase). Retrieved from [Link]

-

Mochizuki, K., et al. (2007). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Lipid Research, 48(8), 1743-1753. [Link]

-

Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

-

Kersten, S. (2008). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 29(3), 265–281. [Link]

-

Liberato, M. V., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4567. [Link]

-

BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

-

Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

-

USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

-

Veeprho. (n.d.). Fenofibrate EP Impurity E. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 3. veeprho.com [veeprho.com]

- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. premier-research.com [premier-research.com]

- 9. uspnf.com [uspnf.com]

- 10. sds.edqm.eu [sds.edqm.eu]

- 11. Effect of fenofibrate and selective PPARα modulator (SPPARMα), pemafibrate on KATP channel activity and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 15. Fenofibrate EP Impurity C | 217636-47-0 | SynZeal [synzeal.com]

- 16. Fenofibrate EP Impurity E | 42019-08-9 | SynZeal [synzeal.com]

- 17. veeprho.com [veeprho.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. korambiotech.com [korambiotech.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. LDH cytotoxicity assay [protocols.io]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. aifa.gov.it [aifa.gov.it]

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester solubility data

An In-depth Technical Guide to the Solubility of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a detailed exploration of the solubility of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a derivative and known impurity of the lipid-lowering agent fenofibrate. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-proven insights to support your research and development endeavors.

Introduction to Fenofibric Acid 1-Carboxyl-1-methylethyl Ester

Chemical Identity and Relation to Fenofibric Acid

Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also identified as 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid or Fenofibrate Impurity 4, is a molecule intrinsically linked to fenofibric acid, the active metabolite of the prodrug fenofibrate[][2]. Fenofibrate is widely prescribed for treating hyperlipidemia and dyslipidemia[3]. It is rapidly hydrolyzed in the body to fenofibric acid, which exerts the therapeutic effect[3]. The ester is essentially a dimer of fenofibric acid.

Understanding the properties of this specific ester is crucial, particularly in the context of purity analysis and formulation development of fenofibrate and fenofibric acid, as impurities can significantly impact the final drug product's performance and safety.

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is a fundamental parameter that governs a drug's dissolution rate, and consequently, its bioavailability. For a Biopharmaceutics Classification System (BCS) Class II drug like fenofibric acid, which is characterized by low solubility and high permeability, the dissolution rate is the rate-limiting step for absorption[4][5]. Therefore, characterizing the solubility of related compounds and potential impurities is not merely an academic exercise but a critical step in ensuring consistent product quality and therapeutic efficacy.

Physicochemical Characteristics

Core Properties

A summary of the key physicochemical properties of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is provided below. These predicted and known values offer a foundational understanding of the molecule's behavior.

| Property | Value | Source |